Cas no 865479-71-6 (ent-Rivaroxaban)

5-r-rivaroxaban is the R-type enantiomer of rivaroxaban Rivaroxaban (Bay 59-7939) is a potent selective factor Xa (FXa) inhibitor
ent-Rivaroxaban structure
ent-Rivaroxaban structure
Product Name:ent-Rivaroxaban
CAS No:865479-71-6
Molecular Formula:C19H18ClN3O5S
Molecular Weight:435.881322383881
MDL:MFCD17171369
CID:836614
PubChem ID:11524901

ent-Rivaroxaban Properties

Names and Identifiers

    • 2-Thiophenecarboxamide, 5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl ]methyl]-
    • 5-R-Rivaroxaban
    • 2-Thiophenecarboxamide,5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidiny...
    • BAY 59-7939
    • ent-Rivaroxaban
    • R-Rivaroxaban
    • (R)-Rivaroxaban
    • 5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
    • 5-Chloro-N-({(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
    • 5-chloro-N-{[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
    • THI089
    • BDBM13001
    • (R)-Rivaroxaban, ent-Rivaroxaban
    • 5-Chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide (ACI)
    • CS-0730
    • (R)-Rivaroxaban (5-Chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide)
    • 5-Chloro-N-(((5R)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-2-thiophenecarboxamide
    • 865479-71-6
    • SCHEMBL7721848
    • BCP09021
    • 5-Chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide; Rivaroxaban Impurity A
    • HY-76948
    • CHEMBL371106
    • AKOS025399394
    • Rivaroxaban, (R)-
    • DA-49891
    • Rivaroxaban impurity A [EP]
    • 2-Thiophenecarboxamide, 5-chloro-N-(((5R)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-
    • DTXSID20468042
    • UNII-RJP4GEG36M
    • RIVAROXABAN IMPURITY A [EP IMPURITY]
    • E84662
    • 5R-Rivaroxaban
    • RJP4GEG36M
    • (R)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
    • Rivaroxaban R-isomer
    • MDL: MFCD17171369
    • InChIKey: KGFYHTZWPPHNLQ-CQSZACIVSA-N
    • Inchi: 1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m1/s1
    • SMILES: O=C1O[C@H](CNC(C2=CC=C(Cl)S2)=O)CN1C1C=CC(N2CCOCC2=O)=CC=1

Computed Properties

  • Exact Mass: 435.06557g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 435.06557g/mol
  • Heavy Atom Count: 29
  • Complexity: 645
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.5
  • Topological Polar Surface Area: 116
  • Molecular Weight: 435.9g/mol

Experimental Properties

  • Density: 1.460

ent-Rivaroxaban Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GUGT-5mg
5-R-Rivaroxaban
865479-71-6 99%
5mg
$91.00 2024-04-21
A2B Chem LLC
AH85181-5mg
5-R-Rivaroxaban
865479-71-6 95%
5mg
$35.00 2024-04-19
Aaron
AR00GUP5-100mg
5-R-Rivaroxaban
865479-71-6 99%
100mg
$69.00 2025-01-24
Alichem
A449039149-5mg
5-R-Rivaroxaban
865479-71-6 98%
5mg
$360.50 2023-08-31
Ambeed
A785317-100mg
(R)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
865479-71-6 99%
100mg
$69.0 2025-02-20
ChemScence
CS-0730-5mg
5-R-Rivaroxaban
865479-71-6 99.72%
5mg
$70.0 2021-09-02
Crysdot LLC
CD31000521-5mg
5-R-Rivaroxaban
865479-71-6 98+%
5mg
$350
DC Chemicals
DC9444-100 mg
5-R-Rivaroxaban
865479-71-6 >98%
100mg
$4500.0 2022-03-01
eNovation Chemicals LLC
Y1049694-10mg
5-R-Rivaroxaban
865479-71-6 99%
10mg
$205 2022-10-15
MedChemExpress
HY-76948-10mM*1 mL in DMSO
5-R-Rivaroxaban
865479-71-6 99.97%
10mM*1 mL in DMSO
¥550

ent-Rivaroxaban Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ,  Water ;  rt → 5 °C; 1 h, 5 °C; 2 h, 35 °C; 6 - 8 h, 35 °C
Reference
An improved and practical synthesis of rivaroxaban
Olimjonov, Shovkat; et al, Heterocycles, 2022, 104(10), 1854-1865

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Methyl ethyl ketone ,  Water ;  rt → 15 °C
1.2 Solvents: Methyl ethyl ketone ;  15 min, 20 °C
1.3 Reagents: Ethanol ;  30 min, 35 °C; 30 min, 35 °C → 50 °C
Reference
A Convenient Synthesis of Rivaroxaban from (S)-Epichlorohydrin
Halama, Ales ; et al, Organic Preparations and Procedures International, 2020, 52(3), 201-211

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  2 h, rt
1.2 6 h, rt
1.3 Solvents: Water ;  rt
Reference
Chiral Inhibition of Rivaroxaban Derivatives Towards UDP-Glucuronosyltransferase (UGT) Isoforms
Yao, Zhuhua; et al, Chirality, 2015, 27(12), 936-943

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  10 °C; 10 °C → 50 °C; 1 h, 50 °C
Reference
Synthesis of isomer related substances of Rivaroxaban
Li, Weisi; et al, Shandong Huagong, 2016, 45(10), 34-36

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  14 h, reflux
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  24 h, 60 °C
1.3 Reagents: Methylamine Solvents: Ethanol ,  Water ;  1 h, reflux
1.4 Reagents: Pyridine ;  0 °C; 1 h, 0 °C → rt
Reference
Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor
Roehrig, Susanne; et al, Journal of Medicinal Chemistry, 2005, 48(19), 5900-5908

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Methylamine Solvents: Ethanol ,  Water ;  rt → 60 °C; 5 h, 60 °C; 60 °C → 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 45 °C → 10 °C; 30 min, 10 - 15 °C
2.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  10 °C; 10 °C → 50 °C; 1 h, 50 °C
Reference
Synthesis of isomer related substances of Rivaroxaban
Li, Weisi; et al, Shandong Huagong, 2016, 45(10), 34-36

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  1 min, 45 °C; 1 h, 55 °C; 55 °C → 20 °C
2.1 Reagents: Potassium bicarbonate Solvents: Methyl ethyl ketone ,  Water ;  rt → 15 °C
2.2 Solvents: Methyl ethyl ketone ;  15 min, 20 °C
2.3 Reagents: Ethanol ;  30 min, 35 °C; 30 min, 35 °C → 50 °C
Reference
A Convenient Synthesis of Rivaroxaban from (S)-Epichlorohydrin
Halama, Ales ; et al, Organic Preparations and Procedures International, 2020, 52(3), 201-211

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  1 h, 75 °C; 1 h, rt
2.1 Reagents: Potassium bicarbonate Solvents: Methyl ethyl ketone ,  Water ;  rt → 15 °C
2.2 Solvents: Methyl ethyl ketone ;  15 min, 20 °C
2.3 Reagents: Ethanol ;  30 min, 35 °C; 30 min, 35 °C → 50 °C
Reference
A Convenient Synthesis of Rivaroxaban from (S)-Epichlorohydrin
Halama, Ales ; et al, Organic Preparations and Procedures International, 2020, 52(3), 201-211

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Toluene ;  70 °C; 2 h, 80 °C; 1 h, reflux
2.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  10 °C; 10 °C → 50 °C; 1 h, 50 °C
Reference
Synthesis of isomer related substances of Rivaroxaban
Li, Weisi; et al, Shandong Huagong, 2016, 45(10), 34-36

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Magnesium triflate Solvents: Acetonitrile ;  20 - 30 °C; 10 h, 30 °C
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ,  Water ;  rt → 5 °C; 1 h, 5 °C; 2 h, 35 °C; 6 - 8 h, 35 °C
Reference
An improved and practical synthesis of rivaroxaban
Olimjonov, Shovkat; et al, Heterocycles, 2022, 104(10), 1854-1865

ent-Rivaroxaban Raw materials

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